molecular formula C14H19NO5 B7962450 Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate

Cat. No.: B7962450
M. Wt: 281.30 g/mol
InChI Key: PLTOMLJZVKLKIB-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate is an organic compound that features a benzoate ester functional group. It is commonly used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (BOC) protecting group. This compound is valuable in various chemical reactions and is often utilized in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the protection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. This mechanism is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyl carbamate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness: Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate is unique due to its specific functional groups that allow for selective reactions. Its methoxy and ester groups provide additional sites for chemical modifications, making it versatile in organic synthesis .

Properties

IUPAC Name

methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-11(18-4)10(8-9)12(16)19-5/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOMLJZVKLKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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